molecular formula C11H8BrNO2 B1426442 Methyl 3-bromoquinoline-6-carboxylate CAS No. 205114-17-6

Methyl 3-bromoquinoline-6-carboxylate

Cat. No. B1426442
M. Wt: 266.09 g/mol
InChI Key: IQKJYNVCQVDCOU-UHFFFAOYSA-N
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Description

“Methyl 3-bromoquinoline-6-carboxylate” is a chemical compound with the molecular formula C11H8BrNO2 . It has a molecular weight of 266.09 .


Molecular Structure Analysis

The InChI code for “Methyl 3-bromoquinoline-6-carboxylate” is 1S/C11H8BrNO2/c1-15-11(14)7-2-3-10-8(4-7)5-9(12)6-13-10/h2-6H,1H3 . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

“Methyl 3-bromoquinoline-6-carboxylate” is a solid at room temperature . It should be stored in a dark place, sealed in dry, at room temperature .

Scientific Research Applications

Fluorescent Brightening Agents

  • Quinoline derivatives like Methyl 3-bromoquinoline-6-carboxylate have been studied for their potential as fluorescent brightening agents. This application is based on the ability of these compounds to absorb light and re-emit it, enhancing the brightness of materials (Rangnekar & Shenoy, 1987).

Synthesis of Chelating Ligands

  • These compounds can be incorporated into novel chelating ligands. The Friedländer synthesis approach has been utilized to create various 6-bromoquinoline derivatives, which are valuable in forming complex ligands for metal coordination. Such ligands are essential in catalysis and material science (Hu, Zhang, & Thummel, 2003).

Synthesis of Polyhydroquinoline Derivatives

  • Methyl 3-bromoquinoline-6-carboxylate derivatives have been synthesized using efficient methods like the one-pot condensation approach. These methods offer advantages such as high yield, simplicity, and shorter reaction times. The resulting polyhydroquinoline derivatives have potential applications in various fields of organic synthesis (Khaligh, 2014).

Photophysical Behavior Studies

  • The photophysical properties of quinoline derivatives are of interest in the field of luminescence. Studies have been conducted to understand their emission and excitation spectra, which are critical for applications in lighting and display technologies (Márquez, Zabala, & Tomás, 1992).

Synthesis of Isoquinoline Derivatives

  • Research has also focused on synthesizing isoquinoline-3-carboxylate, which is structurally related to Methyl 3-bromoquinoline-6-carboxylate. These efforts highlight the ongoing exploration of new synthetic methods and potential applications of these compounds (Liao, Guan, & Liu, 2008).

Fluorescent Probes for Biological Applications

  • Modified quinoline derivatives serve as fluorescent probes, particularly for chloride detection in biological systems. Their high fluorescence quantum yields make them suitable for sensitive and specific detection applications (Geddes, Apperson, Karolin, & Birch, 2001).

Safety And Hazards

“Methyl 3-bromoquinoline-6-carboxylate” is classified under the GHS07 hazard class . It has the hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261, P280, P301+P312, P302+P352, and P305+P351+P338 .

properties

IUPAC Name

methyl 3-bromoquinoline-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrNO2/c1-15-11(14)7-2-3-10-8(4-7)5-9(12)6-13-10/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQKJYNVCQVDCOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=CC(=CN=C2C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301227664
Record name 6-Quinolinecarboxylic acid, 3-bromo-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301227664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-bromoquinoline-6-carboxylate

CAS RN

205114-17-6
Record name 6-Quinolinecarboxylic acid, 3-bromo-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=205114-17-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Quinolinecarboxylic acid, 3-bromo-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301227664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a mixture of quinoline-6-carboxylic acid methyl ester (0.50 g, 2.7 mmol) and tetrahydrofuran (10 mL) was added 1,3-dibromo-5,5-dimethyl hydantoin (0.76 g, 2.7 mmol) on an ice bath, and the solution was stirred at 50° C. for 4 hours. Water, an aqueous solution of saturated sodium bicarbonate and ethyl acetate were added to the reaction solution, which was then partitioned, the organic layer was washed with brine, the solvent was then evaporated in vacuo. The residue was purified by silica gel column chromatography (hexane:ethyl acetate=4:1), and the title compound (69 mg, 0.26 mmol, 10%) was obtained as a white solid.
Quantity
0.5 g
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reactant
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10 mL
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0.76 g
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Yield
10%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
X Liu, C Wang, S Li, L Qu, F Yin, D Lu… - Journal of Medicinal …, 2021 - ACS Publications
As a vital kinase in the glycolysis system, PKM2 is extensively expressed in colorectal cancer (CRC) to support the energy and biosynthetic needs. In this study, we designed a series of …
Number of citations: 10 pubs.acs.org

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